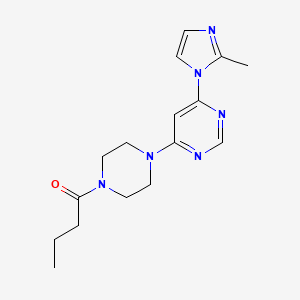
4-(4-butyryl-1-piperazinyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-butyryl-1-piperazinyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine, also known as BPIP, is a small molecule compound that has garnered attention in the scientific community for its potential applications in cancer treatment and as a tool for studying cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A series of compounds closely related to 4-(4-butyryl-1-piperazinyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine have been synthesized, exhibiting potential in various biological and pharmacological fields. For example, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one demonstrated significant antiproliferative effects against human cancer cell lines, suggesting potential applications in cancer therapy (Mallesha et al., 2012). These compounds, characterized by their structural modifications, have shown varied activity levels, highlighting the importance of molecular structure in medicinal chemistry.
Structure-Activity Relationship (SAR) Studies
Investigations into the structure-activity relationships of piperazin-1-yl substituted heterobiaryls, including pyrimidine derivatives, have provided insights into their binding affinities towards 5-HT7 receptors. Such studies are crucial for understanding the molecular basis of receptor-ligand interactions and for the development of targeted therapeutic agents (Strekowski et al., 2016).
Antimicrobial and Anti-inflammatory Applications
Research into pyrimidine and bispyrimidine derivatives has uncovered their potential as antimicrobial and anti-inflammatory agents. These compounds, synthesized through various chemical reactions, have been evaluated for their efficacy against bacterial and fungal infections, as well as their ability to modulate inflammatory responses in preclinical models (Sondhi et al., 2007).
Drug Development and Synthetic Methodologies
The exploration of synthetic methodologies for constructing pyrimidine derivatives has led to the development of novel compounds with potential pharmacological applications. These synthetic approaches not only expand the chemical space of pyrimidine-based molecules but also enable the discovery of new therapeutic agents with optimized properties (Goel et al., 2015).
Eigenschaften
IUPAC Name |
1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-3-4-16(23)21-9-7-20(8-10-21)14-11-15(19-12-18-14)22-6-5-17-13(22)2/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYULCCQZWFVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-fluoro-N-[(5-methyl-3-isoxazolyl)methyl]-2-quinolinecarboxamide](/img/structure/B5534040.png)
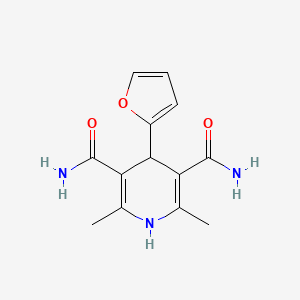
![1-acetyl-4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5534054.png)
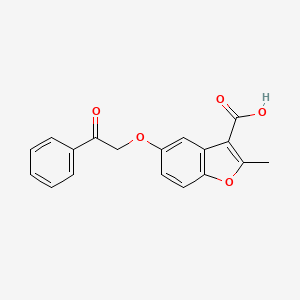
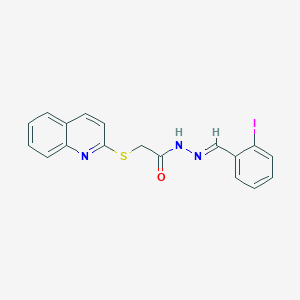
![7-methoxy-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5534083.png)
![5-[4-(1-adamantylacetyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5534085.png)
![5-(4-methylphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5534100.png)
![4-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5534101.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5534106.png)
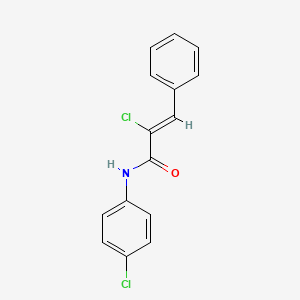

![3-(4-methoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5534146.png)
![((1S)-1-{[6-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}propyl)amine](/img/structure/B5534148.png)
